5-Acetoxy-2-chlorobenzoic acid
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Overview
Description
5-Acetoxy-2-chlorobenzoic acid is a chemical compound with the molecular formula C9H7ClO4 and a molecular weight of 214.60 g/mol . This compound is a colorless or white crystalline solid that is easily soluble in dimethyl sulfoxide (DMSO) and acetone, but has low solubility in water . It is used in various fields of organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetoxy-2-chlorobenzoic acid can be achieved through several methods. One common method involves the acetylation of 2-chlorobenzoic acid using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions for several hours, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetoxy-2-chlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetoxy group can be hydrolyzed to form 2-chlorobenzoic acid in the presence of a base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of 2-amino-5-chlorobenzoic acid or 2-thio-5-chlorobenzoic acid.
Hydrolysis: Formation of 2-chlorobenzoic acid.
Scientific Research Applications
5-Acetoxy-2-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Acetoxy-2-chlorobenzoic acid involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and 2-chlorobenzoic acid, which can further interact with enzymes or receptors in biological systems. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzoic Acid: Similar structure but lacks the acetoxy group.
5-Bromo-2-chlorobenzoic Acid: Contains a bromine atom instead of an acetoxy group.
2-Acetoxybenzoic Acid (Aspirin): Similar acetoxy group but lacks the chlorine atom.
Uniqueness
5-Acetoxy-2-chlorobenzoic acid is unique due to the presence of both the acetoxy and chlorine functional groups, which confer distinct chemical reactivity and potential biological activities. The combination of these groups allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C9H7ClO4 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
5-acetyloxy-2-chlorobenzoic acid |
InChI |
InChI=1S/C9H7ClO4/c1-5(11)14-6-2-3-8(10)7(4-6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
DKFQXKPHQHTDGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
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